molecular formula C7H10ClFN2 B1442021 (2-Fluoro-6-methylphenyl)hydrazine hydrochloride CAS No. 1314927-22-4

(2-Fluoro-6-methylphenyl)hydrazine hydrochloride

Cat. No. B1442021
M. Wt: 176.62 g/mol
InChI Key: FZEDCESCDQCRMZ-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-methylphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1314927-22-4 . It has a molecular weight of 176.62 and its IUPAC name is 1-(2-fluoro-6-methylphenyl)hydrazine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(2-Fluoro-6-methylphenyl)hydrazine hydrochloride” is 1S/C7H9FN2.ClH/c1-5-3-2-4-6(8)7(5)10-9;/h2-4,10H,9H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Fluoro-6-methylphenyl)hydrazine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 176.62 .

Scientific Research Applications

It’s important to note that the use of this compound should be done by trained professionals in a controlled environment, as it has associated hazards such as being harmful if swallowed or inhaled, and causing skin and eye irritation .

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-fluoro-6-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-3-2-4-6(8)7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEDCESCDQCRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-6-methylphenyl)hydrazine hydrochloride

CAS RN

1314927-22-4
Record name (2-fluoro-6-methylphenyl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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